molecular formula C20H21NO2S B12545790 4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene-1-sulfonamide CAS No. 652155-30-1

4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene-1-sulfonamide

Cat. No.: B12545790
CAS No.: 652155-30-1
M. Wt: 339.5 g/mol
InChI Key: VVGTVKCYNWXNSL-UHFFFAOYSA-N
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Description

4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene-1-sulfonamide is an organic compound with the molecular formula C17H17NO2S. This compound is part of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene-1-sulfonamide typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Scientific Research Applications

4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene-1-sulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
  • 4-Methyl-N-(1-methyl-2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide
  • 4-Methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide

Uniqueness

4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene-1-sulfonamide is unique due to its specific structural features, such as the naphthalene moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact differently with molecular targets compared to other sulfonamides .

Properties

CAS No.

652155-30-1

Molecular Formula

C20H21NO2S

Molecular Weight

339.5 g/mol

IUPAC Name

4-methyl-N-(1-naphthalen-2-ylpropyl)benzenesulfonamide

InChI

InChI=1S/C20H21NO2S/c1-3-20(18-11-10-16-6-4-5-7-17(16)14-18)21-24(22,23)19-12-8-15(2)9-13-19/h4-14,20-21H,3H2,1-2H3

InChI Key

VVGTVKCYNWXNSL-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC2=CC=CC=C2C=C1)NS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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